Bis-PEG8-t-butyl ester

CAS No.:

Cat. No.: VC16026854

Molecular Formula: C28H54O12

Molecular Weight: 582.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H54O12 |

|---|---|

| Molecular Weight | 582.7 g/mol |

| IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

| Standard InChI | InChI=1S/C28H54O12/c1-27(2,3)39-25(29)7-9-31-11-13-33-15-17-35-19-21-37-23-24-38-22-20-36-18-16-34-14-12-32-10-8-26(30)40-28(4,5)6/h7-24H2,1-6H3 |

| Standard InChI Key | SYTWTOOYKQLJLX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |

Introduction

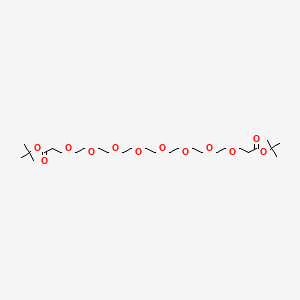

Chemical Structure and Molecular Characteristics

Bis-PEG8-t-butyl ester belongs to the class of small-molecule homobifunctional PEGs. The molecule consists of a PEG8 chain (eight ethylene glycol repeating units) flanked by tert-butyl ester groups at both termini. The tert-butyl esters provide steric protection to the reactive carboxylic acid moieties, enabling selective deprotection under acidic conditions .

Structural Specifications

-

Molecular Formula: C28H54O12

-

Canonical SMILES: CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C

-

InChI Key: SYTWTOOYKQLJLX-UHFFFAOYSA-N

-

Density: 1.1 ± 0.1 g/cm³

The extended PEG spacer ensures flexibility and water solubility, while the tert-butyl groups confer hydrolytic stability during synthetic processes .

Synthesis and Purification

The synthesis of Bis-PEG8-t-butyl ester involves multi-step organic reactions. A representative pathway begins with the esterification of PEG8 diol with tert-butyl acetate under acidic catalysis, followed by purification via column chromatography or recrystallization. Critical steps include:

-

Esterification: Reaction of PEG8 diol with tert-butyl acetate in the presence of perchloric acid .

-

Protection: Introduction of Boc (tert-butoxycarbonyl) groups to stabilize intermediate products .

-

Deprotection: Selective removal of Boc groups using trifluoroacetic acid (TFA) to yield the final product .

Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring ≥95% purity .

Physicochemical Properties

Bis-PEG8-t-butyl ester exhibits distinct physical and chemical properties that underpin its utility in biomedical applications:

| Property | Value |

|---|---|

| Appearance | Pale yellow or colorless oily liquid |

| Storage Conditions | 2–8°C in inert atmosphere |

| Solubility | Miscible with DMSO, DMF, and chloroform |

| Hydrolytic Stability | Stable at neutral pH; degrades under acidic conditions (pH < 4) |

The compound’s low cytotoxicity and biocompatibility align with its use in vivo .

Applications in Drug Delivery and PROTACs

Bis-PEG8-t-butyl ester is predominantly employed in the development of PROTACs, bifunctional molecules that recruit E3 ubiquitin ligases to degrade target proteins.

Role in PROTAC Design

-

Linker Function: The PEG8 spacer bridges the E3 ligase ligand and the target protein binder, optimizing spatial orientation for ubiquitination .

-

Enhanced Pharmacokinetics: PEGylation prolongs circulation half-life by reducing renal clearance and immunogenicity .

A 2018 study demonstrated that PEG-based linkers like Bis-PEG8-t-butyl ester improve the efficacy of PROTACs in degrading oncogenic proteins such as BRD4 and ERα .

Prodrug Development

The tert-butyl ester groups serve as prodrug motifs, shielding carboxylic acids until enzymatic cleavage in target tissues. This strategy enhances membrane permeability and reduces off-target effects . For example, tert-butyl ester prodrugs of glutamine analogs have shown promise in inhibiting breast cancer cell growth without affecting nonmalignant cells .

Recent Research and Clinical Relevance

Recent studies (2022–2025) highlight advancements in PEGylated therapeutics utilizing Bis-PEG8-t-butyl ester:

-

Cancer Therapy: PROTACs incorporating this linker exhibited nanomolar potency against triple-negative breast cancer (MDA-MB-231) and HER2-positive (SK-BR-3) cell lines .

-

Neurodegenerative Diseases: PEGylated linkers facilitate blood-brain barrier penetration of tau protein degraders in Alzheimer’s models .

Challenges and Future Directions

While Bis-PEG8-t-butyl ester offers significant advantages, challenges persist:

-

Synthetic Complexity: Multi-step synthesis raises production costs, necessitating scalable methodologies .

-

Metabolic Stability: Tert-butyl esters may undergo premature hydrolysis in vivo, requiring formulation optimizations .

Future research aims to engineer photo-labile or enzyme-responsive variants for spatiotemporal control of drug release .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume